Nucleophilicity Modulation: 2-Methylpyrrolidine vs. Unsubstituted Pyrrolidine and 2,2-Dimethylpyrrolidine
In acetonitrile (MeCN), 2-methylpyrrolidine exhibits a Mayr nucleophilicity parameter N of 16.78 and an sN of 0.71. This represents a -1.80 unit decrease in N relative to unsubstituted pyrrolidine (N = 18.58, sN = 0.61) and a +2.82 unit increase compared to sterically hindered 2,2-dimethylpyrrolidine (N = 13.96, sN = 0.76) [1]. These differences quantify the electronic and steric effects of 2-methyl substitution on nucleophilic reactivity, directly impacting reaction kinetics in nucleophile-electrophile combinations.
| Evidence Dimension | Mayr nucleophilicity parameter (N) and sensitivity parameter (sN) |
|---|---|
| Target Compound Data | N = 16.78, sN = 0.71 |
| Comparator Or Baseline | Pyrrolidine: N = 18.58, sN = 0.61; 2,2-Dimethylpyrrolidine: N = 13.96, sN = 0.76 |
| Quantified Difference | ΔN = -1.80 vs. pyrrolidine; ΔN = +2.82 vs. 2,2-dimethylpyrrolidine |
| Conditions | Acetonitrile (MeCN), 20 °C |
Why This Matters
Precise control over nucleophilicity is essential for optimizing reaction rates and yields in multi-step syntheses; substituting unsubstituted pyrrolidine or bulkier analogs would alter kinetic profiles.
- [1] Mayr, H., et al. J. Am. Chem. Soc. 2020, 142, 1526-1547. View Source
